Enhanced Lipophilicity: 4-Isopropyl-2-nitrobenzoic Acid vs. Unsubstituted 2-Nitrobenzoic Acid
4-Isopropyl-2-nitrobenzoic acid exhibits substantially higher lipophilicity compared to the unsubstituted 2-nitrobenzoic acid. The measured or predicted LogP value for 4-isopropyl-2-nitrobenzoic acid is 2.82 , whereas the LogP for 2-nitrobenzoic acid is reported as 1.57–1.82 . This difference of approximately 1.0–1.25 log units corresponds to a roughly 10- to 18-fold higher partition coefficient, indicating markedly increased hydrophobicity and potential for improved membrane permeability in biological systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.82 |
| Comparator Or Baseline | 2-Nitrobenzoic acid: LogP = 1.57–1.82 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.25 (approximately 10-18× higher partition coefficient) |
| Conditions | Predicted/computed LogP values; experimental LogP for 2-nitrobenzoic acid reported as 1.82 |
Why This Matters
Higher lipophilicity can enhance membrane permeability and oral bioavailability, making this compound a more suitable starting point for drug discovery programs requiring hydrophobic character or blood-brain barrier penetration.
